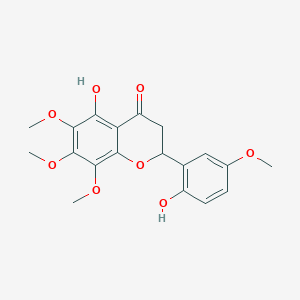
5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-6,7,8-trimethoxychroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-6,7,8-trimethoxychroman-4-one is a complex organic compound with a unique structure that includes multiple hydroxyl and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-6,7,8-trimethoxychroman-4-one typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with appropriate reagents under controlled conditions to form the desired chromanone structure . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-6,7,8-trimethoxychroman-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Applications De Recherche Scientifique
5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-6,7,8-trimethoxychroman-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-6,7,8-trimethoxychroman-4-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Specific pathways affected by this compound may include oxidative stress response, inflammation, and cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Shares similar functional groups but differs in overall structure and properties.
5-Methoxy-2-hydroxyacetophenone: Another related compound with similar functional groups but different applications and reactivity.
Uniqueness
5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-6,7,8-trimethoxychroman-4-one is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Its chromanone structure also sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H20O8 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
5-hydroxy-2-(2-hydroxy-5-methoxyphenyl)-6,7,8-trimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C19H20O8/c1-23-9-5-6-11(20)10(7-9)13-8-12(21)14-15(22)17(24-2)19(26-4)18(25-3)16(14)27-13/h5-7,13,20,22H,8H2,1-4H3 |
Clé InChI |
JGVIOWOSPPNINS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)O)C2CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















